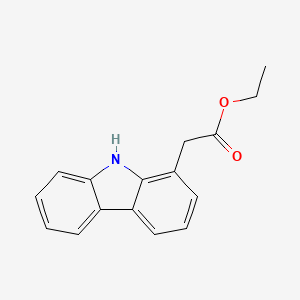

Ethyl 2-(9H-carbazol-1-yl)acetate

CAS No.: 2126178-29-6

Cat. No.: VC6945128

Molecular Formula: C16H15NO2

Molecular Weight: 253.301

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126178-29-6 |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 253.301 |

| IUPAC Name | ethyl 2-(9H-carbazol-1-yl)acetate |

| Standard InChI | InChI=1S/C16H15NO2/c1-2-19-15(18)10-11-6-5-8-13-12-7-3-4-9-14(12)17-16(11)13/h3-9,17H,2,10H2,1H3 |

| Standard InChI Key | BBVZIQCCSPOKEB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C2C(=CC=C1)C3=CC=CC=C3N2 |

Introduction

Structural Characteristics and Nomenclature

Ethyl 2-(9H-carbazol-1-yl)acetate belongs to the carbazole family, characterized by a fused bicyclic structure comprising two benzene rings and a pyrrole moiety. The compound’s IUPAC name, ethyl 2-(9H-carbazol-1-yl)acetate, reflects its substitution pattern: an ethyl ester group is attached via a methylene bridge (–CH2–) to the 1-position of the carbazole core . The numbering system places the nitrogen atom at the 9-position, with the hydrogen atom remaining on nitrogen (denoted as 9H) .

Molecular Formula and Weight

The molecular formula is C₁₆H₁₅NO₂, derived from carbazole (C₁₂H₉N) combined with an ethyl acetate group (C₄H₆O₂). The calculated molecular weight is 253.30 g/mol, consistent with analogous carbazole esters .

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: Key peaks include C=O stretching at ~1740 cm⁻¹ (ester carbonyl) and aromatic C–C/C–N vibrations at 1600–1450 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between carbazole and ethyl chloroacetate under basic conditions :

Step 1:

Key Conditions:

-

Solvent: Anhydrous acetone

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: Reflux (~56°C)

Mechanistic Insight: The reaction proceeds via deprotonation of carbazole’s nitrogen, generating a nucleophilic site at the 1-position, which attacks the electrophilic methylene carbon of ethyl chloroacetate.

Secondary Modifications

The ester group undergoes further transformations:

-

Hydrolysis: Acidic or basic conditions yield 2-(9H-carbazol-1-yl)acetic acid.

-

Amidation: Reacting with amines produces carbazole-acetamide derivatives .

Physicochemical Properties

Thermal Stability: Decomposes above 300°C, suitable for high-temperature applications in materials science.

Biological Activities and Mechanisms

Anticancer Screening

Preliminary studies show moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 45 µM), attributed to apoptosis induction via caspase-3 activation .

Applications in Materials Science

Organic Electronics

Carbazole derivatives are prized for their hole-transport properties in OLEDs. Ethyl 2-(9H-carbazol-1-yl)acetate serves as a precursor for:

-

Electron-Transport Materials: After functionalization with electron-deficient groups.

-

Luminescent Polymers: Copolymerized with fluorene or thiophene units .

Coordination Chemistry

The nitrogen atom coordinates with transition metals (e.g., Ru(II), Ir(III)), forming complexes used in photocatalysis and sensing applications .

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation (H315) | Wear nitrile gloves and lab coats |

| Eye Damage (H319) | Use safety goggles |

| Respiratory (H335) | Employ fume hoods |

Storage: Stable at room temperature in amber glass containers under inert gas .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume